N-[(5-methyl-1,3-oxazol-2-yl)methyl]morpholine-4-carboxamide
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Overview
Description
N-[(5-methyl-1,3-oxazol-2-yl)methyl]morpholine-4-carboxamide: is a heterocyclic compound that features a morpholine ring attached to a carboxamide group, with a 5-methyl-1,3-oxazole moiety linked via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(5-methyl-1,3-oxazol-2-yl)methyl]morpholine-4-carboxamide typically involves the following steps:
Formation of the 5-methyl-1,3-oxazole moiety: This can be achieved through the cyclization of appropriate precursors such as 2-amino-2-methylpropan-1-ol with formic acid.
Attachment of the morpholine ring: The 5-methyl-1,3-oxazole is then reacted with a suitable halomethylating agent to introduce a methylene bridge.
Formation of the carboxamide group: Finally, the intermediate is reacted with morpholine-4-carboxylic acid under amide coupling conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxazole ring.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The methylene bridge can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential as a bioactive molecule in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential applications in the development of pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
- Explored for its antimicrobial and anticancer properties.
Industry:
- Used in the development of specialty chemicals and materials.
- Potential applications in the agrochemical industry as a pesticide or herbicide precursor.
Mechanism of Action
The mechanism of action of N-[(5-methyl-1,3-oxazol-2-yl)methyl]morpholine-4-carboxamide involves its interaction with specific molecular targets. The oxazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The carboxamide group can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
N-[(5-methyl-1,3-thiazol-2-yl)methyl]morpholine-4-carboxamide: Similar structure but with a thiazole ring instead of an oxazole ring.
N-[(5-methyl-1,3-oxazol-2-yl)methyl]piperidine-4-carboxamide: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness:
- The presence of the oxazole ring provides unique electronic properties and reactivity.
- The morpholine ring enhances solubility and bioavailability compared to other similar compounds.
- The combination of these features makes N-[(5-methyl-1,3-oxazol-2-yl)methyl]morpholine-4-carboxamide a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-[(5-methyl-1,3-oxazol-2-yl)methyl]morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-8-6-11-9(16-8)7-12-10(14)13-2-4-15-5-3-13/h6H,2-5,7H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDXNEFPBOEBFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)CNC(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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